molecular formula C19H16N4O2S2 B2901118 N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 887225-45-8

N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2901118
CAS RN: 887225-45-8
M. Wt: 396.48
InChI Key: AMOUFJMCDUOGSK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzothiazole family and is known for its unique chemical structure and properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. Additionally, its synthesis is relatively straightforward and can be carried out using simple laboratory equipment. However, one limitation of using this compound is its potential toxicity, which may require special handling and safety precautions.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. One potential direction is to investigate its potential use as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Another direction is to study its role in enzyme inhibition and protein binding, which may provide insights into its mode of action. Additionally, its potential use as an anti-inflammatory and anti-microbial agent warrants further investigation.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction of 2-mercaptoacetamide, 2-methoxyphenylimidazole, and 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction may be carried out using various solvents, including ethanol, methanol, and water. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, it has been studied for its role in enzyme inhibition and protein binding. In pharmacology, it has been evaluated for its potential use as a drug candidate.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-25-15-8-4-3-7-14(15)23-11-10-20-19(23)26-12-17(24)22-18-21-13-6-2-5-9-16(13)27-18/h2-11H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUFJMCDUOGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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